molecular formula C22H23N3O2S B2499630 N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 941935-27-9

N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2499630
CAS RN: 941935-27-9
M. Wt: 393.51
InChI Key: NQWMMENWWPGGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, related structures have been synthesized and analyzed, which can give insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the coupling of two or more precursor molecules. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, such as FTIR, NMR, and single-crystal X-ray diffraction. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by these methods, and the compound was found to crystallize in the monoclinic space group with specific unit-cell parameters . The molecular structure is often optimized using computational methods, such as DFT calculations, to predict the geometrical parameters and compare them with experimental data . These analyses are crucial for understanding the three-dimensional conformation of the molecule and its electronic properties.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of an amide group, as seen in the related compounds, suggests potential reactivity through nucleophilic substitution or participation in hydrogen bonding . The thioacetamide moiety in the compound of interest may also offer unique reactivity, potentially through thiol-disulfide exchange reactions or as a ligand in metal complexes. The specific reactivity would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of strong intermolecular hydrogen bonding, as observed in the crystal structures of related compounds, can affect the melting point, solubility, and stability of the compound . The electronic properties, such as the HOMO-LUMO gap, can be indicative of the compound's potential as a non-linear optical material or its reactivity in chemical reactions . The molecular electrostatic potential and hyperpolarizability are also important parameters that can be calculated to predict the behavior of the compound under an electric field .

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis of new compounds incorporating antipyrine moiety, demonstrating significant antimicrobial activities. For instance, Aly, Saleh, and Elhady (2011) synthesized new heterocyclic compounds with expected high biological activity against various microorganisms. Their research showcases the potential of these compounds as potent antimicrobial agents, which might suggest similar applications for N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide if it exhibits comparable structural features (Aly, Saleh, & Elhady, 2011).

Polymer Science

The research on novel photoinitiators for polymer networks also provides insights into the potential applications of related compounds. Batibay et al. (2020) synthesized a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, demonstrating its effectiveness in air atmosphere polymerization, suggesting that compounds with similar functionalities could be explored for their utility in creating robust polymer networks with enhanced thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).

Synthesis of Complex Molecular Structures

Research by Narayana et al. (2016) on different molecular conformations and hydrogen bonding in acetamide derivatives further underscores the complexity and versatility of these compounds in synthesizing new molecular structures with potential biological activities. This work highlights the intricate interplay of molecular conformations that can impact the biological activities and physical properties of these compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

properties

IUPAC Name

2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15(2)17-6-8-18(9-7-17)24-20(26)14-28-21-22(27)25(13-12-23-21)19-10-4-16(3)5-11-19/h4-13,15H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWMMENWWPGGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.